8-P-Tpluidinonaphthalene-1-Sulfonic Acid
Overview
Description
8-P-Tpluidinonaphthalene-1-Sulfonic Acid is an organic compound with the molecular formula C17H15NO3S. It is a derivative of naphthalene, where a sulfonic acid group is attached to the first carbon of the naphthalene ring, and an amino group substituted with a 4-methylphenyl group is attached to the eighth carbon. This compound is known for its applications in various chemical processes and research fields.
Preparation Methods
The synthesis of 8-P-Tpluidinonaphthalene-1-Sulfonic Acid typically involves the sulfonation of naphthalene followed by the introduction of the amino group. The general synthetic route includes:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the desired position.
Amination: The sulfonated naphthalene is then reacted with 4-methylaniline under specific conditions to introduce the amino group.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
8-P-Tpluidinonaphthalene-1-Sulfonic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-P-Tpluidinonaphthalene-1-Sulfonic Acid has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between sulfonic acid derivatives and biological molecules.
Medicine: It has potential therapeutic applications due to its structural properties, which may interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-P-Tpluidinonaphthalene-1-Sulfonic Acid involves its interaction with molecular targets through its sulfonic acid and amino groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
8-P-Tpluidinonaphthalene-1-Sulfonic Acid can be compared with other similar compounds, such as:
1-Naphthalenesulfonic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
4-Amino-1-naphthalenesulfonic acid: Contains an amino group but lacks the 4-methylphenyl substitution, affecting its reactivity and applications.
8-Amino-2-naphthalenesulfonic acid: Similar structure but different substitution pattern, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
8-(4-methylanilino)naphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-8-10-14(11-9-12)18-15-6-2-4-13-5-3-7-16(17(13)15)22(19,20)21/h2-11,18H,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXOYIGOUGEQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059606 | |
Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
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Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-90-8, 52918-29-3 | |
Record name | 8-[(4-Methylphenyl)amino]-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 8-p-Toluidinonaphthalene-1-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129908 | |
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Record name | 1-Naphthalenesulfonic acid, 8-((methylphenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052918293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolyl Peri acid | |
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Record name | Tolyl Peri acid | |
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Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]- | |
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Record name | 1-Naphthalenesulfonic acid, 8-[(methylphenyl)amino]- | |
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Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
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Record name | 8-p-toluidinonaphthalene-1-sulphonic acid | |
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Record name | 8-p-Toluidinonaphthalene-1-sulfonic acid | |
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